molecular formula C20H24OSi B14880776 (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane

(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane

Cat. No.: B14880776
M. Wt: 308.5 g/mol
InChI Key: GOPYEAYKCFHNRB-UHFFFAOYSA-N
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Description

(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound with the molecular formula C20H24OSi. This compound is characterized by the presence of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of biphenyl derivatives with trimethylsilyl-protected alkynes. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a biphenyl halide reacts with a trimethylsilyl-protected alkyne in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trimethyl-silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic systems, while the trimethyl-silane group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    Trimethylsilyl-protected alkynes: Compounds with a trimethylsilyl group attached to an alkyne moiety.

    Biphenyl derivatives: Various derivatives with different functional groups attached to the biphenyl core.

Uniqueness

(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its combination of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H24OSi

Molecular Weight

308.5 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(4-phenylphenyl)but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C20H24OSi/c1-20(2,21-22(3,4)5)16-15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,1-5H3

InChI Key

GOPYEAYKCFHNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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